4-Methylbenzophenone-d3

Descripción general

Descripción

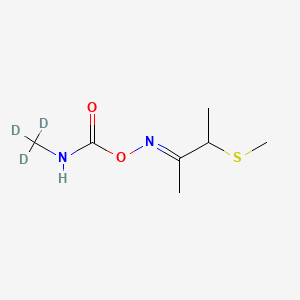

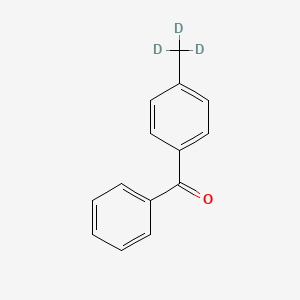

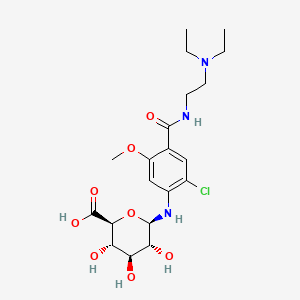

4-Methylbenzophenone-d3, also known as [4- (Methyl-d3)phenyl]phenylmethanone, is a stable isotope-labelled compound . It has a molecular formula of C14H9D3O and a molecular weight of 199.26 .

Synthesis Analysis

The synthesis of 4-Methylbenzophenone-d3 involves reaction conditions with manganese, chloro-trimethyl-silane, salcomine, and bis (bipyridine)nickel (II) bromide in N,N-dimethyl-formamide at 30 degrees for 24 hours .Molecular Structure Analysis

The molecular structure of 4-Methylbenzophenone-d3 is represented by the formula C14H9D3O . More detailed structural analysis would require specific experimental data or computational modeling.Aplicaciones Científicas De Investigación

Food Packaging Analysis

4-Methylbenzophenone-d3 is used in the analysis of food packaging materials. It’s specifically used in the rapid multi-analyte quantification of benzophenone, 4-methylbenzophenone, and related derivatives from paperboard food packaging . This helps in ensuring the safety and quality of food products.

Photoinitiators in Printing Inks

4-Methylbenzophenone-d3 is found in photoinitiators used in printing inks . Photoinitiators are compounds that absorb light and produce reactive species that initiate a polymerization process. They are essential in the production of printed materials.

Cereal Contaminant Analysis

The European Food Safety Authority (EFSA) has reported the presence of 4-methylbenzophenone in breakfast cereals . Therefore, it is used in the analysis of contaminants in food products, particularly cereals.

Toxicological Evaluation

4-Methylbenzophenone-d3 is used in toxicological evaluations. The EFSA has conducted studies to determine the margin of exposure (MoE) for 4-methylbenzophenone, which is important in assessing the risk associated with exposure to this compound .

Safety and Hazards

Direcciones Futuras

The European Food Safety Authority (EFSA) has published a statement on the risks arising from the migration of the substance 4-methylbenzophenone from packaging into certain breakfast cereals . If the contamination of food through the use of 4-methylbenzophenone in printing inks for food packaging were to continue, more data would be needed in order to carry out a full risk assessment .

Mecanismo De Acción

Target of Action

It is known that benzophenones, a group to which 4-methylbenzophenone-d3 belongs, can have various biological targets depending on their specific structure and functional groups .

Mode of Action

Benzophenones can interact with their targets in various ways, leading to different biological effects . More research is needed to fully understand the specific interactions of 4-Methylbenzophenone-d3 with its targets.

Biochemical Pathways

Benzophenones can potentially affect multiple biochemical pathways depending on their specific structure and functional groups .

Pharmacokinetics

The bioavailability of benzophenones can vary depending on their specific structure and functional groups .

Result of Action

Benzophenones can have various molecular and cellular effects depending on their specific structure and functional groups .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4-Methylbenzophenone-d3 . These factors can include temperature, pH, and the presence of other chemicals.

Propiedades

IUPAC Name |

phenyl-[4-(trideuteriomethyl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O/c1-11-7-9-13(10-8-11)14(15)12-5-3-2-4-6-12/h2-10H,1H3/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXPWZZHELZEVPO-FIBGUPNXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C1=CC=C(C=C1)C(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70858015 | |

| Record name | [4-(~2~H_3_)Methylphenyl](phenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70858015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Methylbenzophenone-d3 | |

CAS RN |

109339-64-2 | |

| Record name | [4-(~2~H_3_)Methylphenyl](phenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70858015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Propenal, 3-[[2-(3,4-dihydroxyphenyl)ethyl]amino]-, (Z)- (9CI)](/img/no-structure.png)

![(4S,5S)-6-(Hydroxymethyl)-3-[(2S,4S,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2,4,5-triol](/img/structure/B587579.png)